molecular formula C10H8BrNO3 B3114664 3-(4-bromophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid CAS No. 203392-15-8

3-(4-bromophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid

Cat. No.: B3114664
CAS No.: 203392-15-8
M. Wt: 270.08 g/mol
InChI Key: MJNHEEPMKFZLMK-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a bicyclic heterocyclic compound featuring a 4,5-dihydroisoxazole (dihydro-1,2-oxazole) core fused with a carboxylic acid group and a 4-bromophenyl substituent.

Properties

IUPAC Name

3-(4-bromophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c11-7-3-1-6(2-4-7)8-5-9(10(13)14)15-12-8/h1-4,9H,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNHEEPMKFZLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Compounds with similar structures, such as boron reagents, are known to participate in suzuki–miyaura (sm) cross-coupling reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Pathways

It’s worth noting that similar compounds, such as indole derivatives, have been found to possess various biological activities. These activities suggest that these compounds may affect a wide range of biochemical pathways, leading to diverse downstream effects.

Result of Action

Similar compounds, such as indole derivatives, have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer activities. These activities suggest that the compound may have significant effects at the molecular and cellular levels.

Action Environment

It’s worth noting that the stability of similar compounds, such as boron reagents, can be influenced by factors such as air and moisture. These environmental factors can potentially affect the compound’s action and efficacy.

Biological Activity

3-(4-bromophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a compound with significant potential in medicinal chemistry due to its diverse biological activities. Its molecular formula is C10H8BrNO3C_{10}H_8BrNO_3, with a molar mass of 270.08 g/mol. This compound has been investigated for various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.

The compound exhibits the following physicochemical characteristics:

  • Molecular Formula : C10H8BrNO3
  • Molar Mass : 270.08 g/mol
  • Melting Point : 190-191 °C (in water) .

The biological activity of this compound is influenced by its structural features. Similar compounds have shown affinity for multiple biological targets, including receptors involved in inflammatory pathways and cancer progression. The presence of the bromine atom in the para position on the phenyl ring enhances its biological interactions, often increasing potency against various cellular targets .

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that certain derivatives can inhibit cell proliferation in cancer cell lines by inducing apoptosis and reducing oxidative stress .

Table 1: Anticancer Activity Summary

CompoundCell LineIC50 (µM)Mechanism of Action
4iH9c2 Cardiomyocytes>40Induces apoptosis
6aVarious Cancer Cells<20Reduces ROS and oxidative stress

Antimicrobial Activity

The compound also demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective inhibition against various pathogens.

Table 2: Antimicrobial Activity Summary

PathogenMIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Candida albicans16.69 - 78.23

These findings suggest that the compound's structure allows it to interact effectively with microbial cell membranes or inhibit essential metabolic pathways .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory effects. It modulates cytokine production and reduces inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

A notable study explored the cardioprotective effects of related compounds in a doxorubicin-induced cardiotoxicity model using H9c2 cardiomyocytes. The study highlighted that derivatives with electron-withdrawing groups like bromine significantly improved cell viability under stress conditions caused by doxorubicin treatment .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight Key Features
Target Compound 4-Bromophenyl C₁₀H₈BrNO₃ 270.08 Bromine enhances lipophilicity and electron withdrawal; potential stability
3-(2-Chlorophenyl)-... 2-Chlorophenyl C₁₀H₈ClNO₃ 225.63 Chlorine offers moderate lipophilicity; higher polarity than bromine analogs
3-(3-Chloro-2-fluorophenyl)-... 3-Chloro-2-fluorophenyl C₁₀H₇ClFNO₃ 243.62 Fluorine increases electronegativity; dual halogen effects on reactivity
3-(Pyridin-3-yl)-... Pyridin-3-yl C₉H₈N₂O₃ 192.17 Nitrogen-rich heterocycle; improved solubility in polar solvents
3-(Methoxycarbonyl)-... Methoxycarbonyl C₆H₇NO₅ 173.12 Ester group enhances hydrolytic instability but aids in prodrug design
3-(2-Butyl-5-chloroimidazol-4-yl)-... 2-Butyl-5-chloroimidazol-4-yl C₁₂H₁₅ClN₃O₃ 296.72 Bulky substituent; high synthetic yield (91%); anti-inflammatory potential

Q & A

Q. How is metabolic stability assessed for this compound in pharmacokinetic studies?

  • Methodological Answer : In vitro microsomal assays (human liver microsomes, HLMs) with LC-MS/MS quantify metabolite formation. Predominant metabolites include hydroxylated or debrominated derivatives, identified via MRM transitions (e.g., m/z 282 → 204 for parent ion; m/z 298 → 220 for hydroxylated metabolite) .

Q. What are the challenges in synthesizing enantiopure derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer : Enantioselective synthesis employs chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation). Racemization risks during carboxylic acid activation (e.g., EDCl/HOBt coupling) require low-temperature (-20°C) and short reaction times .

Q. How does the 4-bromophenyl substituent influence intermolecular interactions in crystal packing?

  • Methodological Answer : Halogen bonding between the bromine atom and electron-rich moieties (e.g., carbonyl oxygens) directs crystal lattice formation. Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., Br···O contacts ~3.3 Å) .

Data Analysis and Validation

Q. What validation criteria ensure the reliability of crystallographic data for this compound?

  • Methodological Answer : The R-factor (<5%), residual electron density (<0.5 eÅ⁻³), and ADDSYM checks (PLATON) validate structural models. Twinning tests (SHELXL TWIN command) address pseudo-symmetry in crystals .

Q. How are conflicting NMR assignments resolved for diastereomeric mixtures?

  • Methodological Answer : Diastereomers are differentiated via ¹H-¹H COSY (coupling constants) and ¹³C DEPT-135 (quaternary carbon identification). Chiral shift reagents (e.g., Eu(hfc)₃) induce split signals in racemic mixtures .

Biological and Pharmacological Applications

Q. What in vitro assays are suitable for evaluating this compound’s neuroprotective potential?

  • Methodological Answer : Primary neuronal cultures exposed to glutamate excitotoxicity (NMDA receptor overactivation) assess viability via MTT assays. Calcium imaging (Fluo-4 AM dye) quantifies NMDA receptor antagonism, as seen in structurally related compounds .

Q. How can the carboxylic acid moiety be functionalized to improve bioavailability?

  • Methodological Answer : Prodrug strategies (e.g., ethyl ester formation) or PEGylation enhance membrane permeability. LogP measurements (HPLC) and Caco-2 cell permeability assays validate modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-bromophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
3-(4-bromophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid

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